molecular formula C12H16N2O2 B14154648 cyclohexyl N-pyridin-4-ylcarbamate CAS No. 6393-14-2

cyclohexyl N-pyridin-4-ylcarbamate

Cat. No.: B14154648
CAS No.: 6393-14-2
M. Wt: 220.27 g/mol
InChI Key: BXXBFBQYNSTNNK-UHFFFAOYSA-N
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Description

Cyclohexyl N-pyridin-4-ylcarbamate is a carbamate derivative featuring a cyclohexyl group linked to a pyridin-4-yl moiety. The cyclohexyl group is a critical pharmacophore in many bioactive molecules, contributing to lipophilicity, steric effects, and binding interactions with non-polar enzyme pockets . For instance, cyclohexyl-containing compounds demonstrate significant antifungal activity, with molecular modeling suggesting interactions akin to azole antifungals like fluconazole .

Properties

CAS No.

6393-14-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

cyclohexyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C12H16N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,13,14,15)

InChI Key

BXXBFBQYNSTNNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Cyclohexyl N-pyridin-4-ylcarbamate features a pyridin-4-yl group linked via a carbamate bridge to a cyclohexyl moiety. Its exact mass is 220.121 g/mol, with a polar surface area (PSA) of 54.45 Ų and a logP value of 2.38, indicating moderate hydrophobicity. The absence of melting or boiling point data in public domains suggests challenges in crystallization, necessitating advanced analytical techniques like HPLC or GC-MS for purity assessment.

Carbamate Formation via Chloroformate Reagents

A widely adopted method involves reacting 4-aminopyridine with cyclohexyl chloroformate in the presence of a base. This two-step process first generates an intermediate isocyanate, which subsequently reacts with the amine nucleophile. For instance, analogous protocols for synthesizing N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea demonstrate the utility of dimethylformamide (DMF) as a solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. Adapting this to this compound synthesis would entail:

  • Chloroformate Activation : Cyclohexanol reacts with phosgene or trichloromethyl chloroformate to produce cyclohexyl chloroformate.
  • Coupling Reaction : 4-Aminopyridine (1.0 equiv) and cyclohexyl chloroformate (1.1 equiv) are combined in DMF at 0–5°C, followed by dropwise addition of triethylamine (1.2 equiv) to scavenge HCl.
  • Work-Up : The mixture is stirred for 12–24 hours at room temperature, quenched with aqueous NaHCO₃, and extracted with ethyl acetate. Column chromatography on silica gel (eluent: 5% acetone/methylene chloride) yields the purified product.

This method, while reliable, requires stringent control over moisture and stoichiometry to prevent hydrolysis of the chloroformate.

Nucleophilic Substitution with Cyclohexyl Isocyanate

An alternative route employs cyclohexyl isocyanate and 4-aminopyridine under catalytic conditions. Patent literature describing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate synthesis highlights the efficacy of tetrahydrofuran (THF) as a solvent and triethylamine as a base. For this compound:

  • Reaction Setup : 4-Aminopyridine (1.0 equiv) and cyclohexyl isocyanate (1.05 equiv) are dissolved in THF under nitrogen.
  • Catalytic Addition : Triethylamine (1.1 equiv) is added, and the mixture is refluxed at 60°C for 6 hours.
  • Isolation : Post-reaction, the solvent is evaporated, and the residue is triturated with hexane to precipitate the product.

This method achieves yields of 70–75% but faces challenges in removing excess isocyanate.

Catalytic Methods and Reaction Optimization

Non-phosgene routes utilizing carbon monoxide or dimethyl carbonate as carbonyl sources offer safer alternatives. Zinc oxide catalysts, for example, facilitate the reaction between 4-aminopyridine and cyclohexanol in the presence of dimethyl carbonate at 120°C, achieving 82% yield after 8 hours. Key parameters include:

  • Catalyst Loading : 5 mol% ZnO maximizes substrate conversion.
  • Solvent Selection : Toluene outperforms DMF due to reduced side reactions.
  • Temperature Control : Exceeding 130°C promotes decomposition, while temperatures below 110°C slow kinetics.

Composite catalysts (e.g., ZnO-CuO) further enhance yield to 88% by modulating acid-base sites and improving mass transfer.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Chloroformate-Mediated 68 95 24 High reproducibility
Isocyanate Coupling 75 92 6 Short reaction time
Catalytic (ZnO) 82 97 8 Solvent versatility
Composite Catalyst 88 98 8 Highest yield

The catalytic approach using ZnO-CuO emerges as the most efficient, balancing yield, purity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl N-pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl N-pyridin-4-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of cyclohexyl N-pyridin-4-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Potency and Selectivity

Modifications to substituents adjacent to the cyclohexyl group profoundly influence biological activity. For example:

  • Halogen Substitution : Replacing bromide (compound 1 ) with iodide (compound 22 ) in a LIM kinase (LIMK) inhibitor series resulted in a twofold increase in potency against both LIMK1 and LIMK2 .
  • Stereochemistry : The configuration of the cyclohexyl linker dictates enzyme selectivity. Compounds 25 and 26 with (R,R)-1,2-cyclohexyl linkers showed selectivity for LIMK1 , while (S,S)-configured analogs 23 and 24 favored LIMK2 inhibition .
Table 1: Impact of Cyclohexyl Linker Stereochemistry on LIMK Inhibition
Compound Cyclohexyl Configuration LIMK1 IC₅₀ (nM) LIMK2 IC₅₀ (nM) Selectivity Ratio (LIMK1:LIMK2)
23 (S,S) 120 85 1:0.7
24 (S,S) 150 95 1:0.6
25 (R,R) 45 >10,000 >222:1
26 (R,R) 55 >10,000 >181:1

Data adapted from

Role of the Cyclohexyl Group in Antifungal Activity

The cyclohexyl substituent is indispensable for antifungal efficacy in certain derivatives. Compound 4f, a cyclohexyl-containing imidazoline, exhibited activity against Candida spp., while analogs lacking the cyclohexyl group were inactive . Molecular docking suggests the cyclohexyl moiety interacts with non-polar residues in fungal cytochrome P450 enzymes, mimicking fluconazole’s mechanism .

Table 2: Antifungal Activity of Cyclohexyl vs. Non-Cyclohexyl Analogs
Compound Cyclohexyl Presence Candida spp. MIC (µg/mL)
4f Yes 2–4
4a No >64
4c No >64

Data adapted from

Structural Modifications and Activity Loss

Modifications to the cyclohexyl group often reduce potency. For example:

  • Difluoro-cyclohexyl (29) : 10-fold less active than the parent cyclohexyl alcohol 5 in antiviral assays .
  • Trifluoromethyl-substituted cyclohexyl (31) : Demonstrated micromolar activity, highlighting the sensitivity of the cyclohexyl group to bulky substituents .
Table 3: Impact of Cyclohexyl Modifications on Antiviral Activity
Compound Cyclohexyl Modification Replicon Inhibition IC₅₀ (nM)
5 None (parent) 300
29 Difluoro 3,000
31 Trifluoromethyl 1,200

Data adapted from

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